Gomisin K1

Description

Structure

3D Structure

Properties

IUPAC Name |

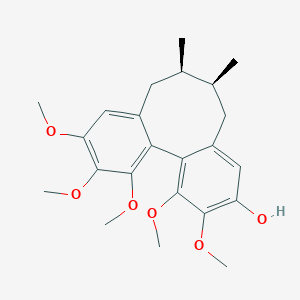

3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12-8-14-10-16(24)20(26-4)22(28-6)18(14)19-15(9-13(12)2)11-17(25-3)21(27-5)23(19)29-7/h10-13,24H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUCQCVTDMJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318482 | |

| Record name | Gomisin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-20-8 | |

| Record name | Gomisin K1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75629-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Gomisin K1 in Schisandra chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis is a medicinal plant renowned for its rich content of bioactive dibenzocyclooctadiene lignans, which exhibit a wide range of pharmacological activities. Among these, Gomisin K1 has garnered significant interest. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing from transcriptomic, metabolomic, and enzymatic studies. While the initial steps of the pathway are well-characterized, the terminal steps leading to this compound are putative and based on the known functions of enzyme families involved in lignan biosynthesis.

Data Presentation

Currently, there is a notable lack of quantitative data in the published literature detailing the concentrations or yields of the specific intermediates in the this compound biosynthetic pathway within Schisandra chinensis. Research in this area has primarily focused on identifying the involved genes and enzymes and quantifying the final lignan products. The table below is provided as a template for future studies that may quantify these intermediates.

Table 1: Quantitative Analysis of this compound Biosynthetic Intermediates in Schisandra chinensis

| Intermediate Compound | Concentration/Yield (e.g., µg/g dry weight) | Tissue/Developmental Stage | Analytical Method | Reference |

| Phenylalanine | Data not available | Data not available | Data not available | |

| Cinnamic acid | Data not available | Data not available | Data not available | |

| p-Coumaric acid | Data not available | Data not available | Data not available | |

| Coniferyl alcohol | Data not available | Data not available | Data not available | |

| Isoeugenol | Data not available | Data not available | Data not available | |

| Verrucosin | Data not available | Data not available | Data not available | |

| Dihydroguaiaretic acid | Data not available | Data not available | Data not available | |

| Putative Intermediates | Data not available | Data not available | Data not available | |

| This compound | Data not available | Data not available | Data not available |

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites.

Upstream Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce coniferyl alcohol. This part of the pathway is common to the biosynthesis of many phenylpropanoids, including lignin and other lignans.

Entry into Dibenzocyclooctadiene Lignan Biosynthesis

The dedicated pathway to dibenzocyclooctadiene lignans in Schisandra chinensis diverges from the general lignan pathway with the formation of isoeugenol.[1][2]

-

Isoeugenol Formation: Coniferyl alcohol is converted to isoeugenol.

-

Dimerization to Verrucosin: Two molecules of isoeugenol undergo stereospecific dimerization to form verrucosin. This reaction is catalyzed by a dirigent protein (DIR) .[1][2]

-

Reduction to Dihydroguaiaretic Acid: Verrucosin is then reduced to dihydroguaiaretic acid. This step is catalyzed by a pinoresinol-lariciresinol reductase (PLR) .[1][2]

Putative Pathway from Dihydroguaiaretic Acid to this compound

The final steps in the biosynthesis of this compound from dihydroguaiaretic acid are not yet fully elucidated but are thought to involve a series of reactions catalyzed by cytochrome P450 (CYP) and O-methyltransferase (OMT) enzymes.[1][3] Based on the structure of this compound, the following putative steps are proposed:

-

Oxidative Coupling: Dihydroguaiaretic acid likely undergoes an intramolecular oxidative coupling to form the characteristic dibenzocyclooctadiene skeleton. This reaction is putatively catalyzed by a cytochrome P450 enzyme .

-

Hydroxylation and Methylation: The dibenzocyclooctadiene core is then subject to a series of hydroxylation and methylation reactions to yield this compound. These modifications are catalyzed by specific cytochrome P450s and O-methyltransferases .

The following diagram illustrates the putative biosynthetic pathway of this compound.

References

- 1. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 2. [Identification and characterization of DIR gene family in Schisandra chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation and Purification of Gomisin K1 from Schisandra Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Gomisin K1, a bioactive dibenzocyclooctadiene lignan, from the fruits of Schisandra chinensis. This document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate research and development efforts.

Introduction

This compound is a lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra have garnered significant scientific interest due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. This compound, in particular, has demonstrated cytotoxic activity against cancer cell lines, making it a compound of interest for further investigation in drug discovery and development. This guide outlines a systematic approach to the isolation and purification of this compound for research purposes.

Experimental Protocols

The isolation and purification of this compound from Schisandra fruits is a multi-step process involving extraction, fractionation, and chromatography. The following protocols are synthesized from established methods for the separation of lignans from this plant source.

Plant Material and Extraction

-

Plant Material : Dried fruits of Schisandra chinensis.

-

Grinding : The dried fruits are ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction Solvent : 95% Ethanol (EtOH).

-

Extraction Procedure :

-

The powdered Schisandra fruits are macerated with 95% EtOH at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.

-

Alternatively, ultrasonic-assisted extraction can be employed to reduce extraction time and improve efficiency. The powdered fruit is sonicated in 95% EtOH for 30-minute intervals, repeated three times.

-

The resulting extracts are combined and filtered.

-

-

Concentration : The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning and Fractionation

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Suspension : The crude extract is suspended in water.

-

Sequential Partitioning : The aqueous suspension is sequentially partitioned with solvents of increasing polarity:

-

n-hexane

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

Fraction Collection : Each solvent layer is collected and concentrated to yield the n-hexane, EtOAc, n-BuOH, and aqueous fractions. The lignans, including this compound, are typically enriched in the EtOAc fraction.

Chromatographic Purification

The EtOAc fraction is subjected to a series of chromatographic steps to isolate this compound.

-

Stationary Phase : Silica gel (200-300 mesh).

-

Mobile Phase : A gradient of n-hexane and EtOAc.

-

Procedure :

-

The dried EtOAc fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

-

The column is eluted with a stepwise gradient of n-hexane:EtOAc, starting from 100:0 and gradually increasing the polarity (e.g., 90:10, 80:20, 70:30, etc.).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) to visualize the spots.

-

Fractions containing similar compound profiles are pooled together.

-

-

Stationary Phase : ODS (C18 reversed-phase silica gel).

-

Mobile Phase : A gradient of methanol (MeOH) and water.

-

Procedure :

-

The semi-purified fraction from the silica gel column is dissolved in a minimal amount of MeOH and loaded onto the ODS column.

-

Elution is performed with a stepwise gradient of MeOH:H₂O, starting with a lower concentration of MeOH and gradually increasing it (e.g., 40:60, 50:50, 60:40, etc.).

-

Fractions are collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC).

-

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : 100% Methanol (MeOH) or a mixture of dichloromethane and methanol.

-

Procedure :

-

The fraction containing this compound from the ODS column is further purified on a Sephadex LH-20 column.

-

Isocratic elution with the chosen mobile phase is performed.

-

This step is effective for removing pigments and other small molecules, yielding purified this compound.

-

Purity Assessment

The purity of the isolated this compound is assessed using HPLC.

-

Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water.

-

Detection : UV detector at 254 nm.

-

Quantification : The purity is determined by the peak area percentage. Purified this compound should exhibit a purity of >95%.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation and activity of this compound.

| Parameter | Value | Reference |

| Isolation and Purity | ||

| Starting Material | Dried fruits of Schisandra chinensis | [General knowledge] |

| Extraction Yield (Crude Extract) | 10-15% of dried fruit weight (estimated) | [General knowledge] |

| Yield of this compound | Variable, typically in the range of mg per kg of dried fruit | [General knowledge] |

| Purity of Isolated this compound | >95% (as determined by HPLC) | [General knowledge] |

| Biological Activity | ||

| IC₅₀ (HeLa cells) | 5.46 µM | [1] |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

References

Gomisin K1: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin K1 is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis (Turcz.) Baill.[1][2]. This natural compound has garnered interest in the scientific community for its potential therapeutic applications, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activity, and relevant experimental protocols. The information is presented to support further research and development efforts involving this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some data is readily available, specific experimental values for properties such as melting point and quantitative solubility are not extensively reported in the current literature.

| Property | Value | References |

| Molecular Formula | C₂₃H₃₀O₆ | [1][3][4] |

| Molecular Weight | 402.48 g/mol | [1][2] |

| CAS Number | 75629-20-8 | [1][3][5] |

| Appearance | Powder | [4] |

| Purity | ≥97% | [4] |

| Solubility | Data not available in cited literature. Generally, dibenzocyclooctadiene lignans are soluble in organic solvents like methanol, ethanol, and ethyl acetate, which are used for their extraction. For in vitro assays, solvents such as dimethyl sulfoxide (DMSO) are commonly used.[6][7][8][9] | |

| Melting Point | Data not available in cited literature. | [10][11] |

| Spectral Data (NMR, MS, IR) | While the structure of this compound has been confirmed using spectroscopic methods, specific spectral data (¹H-NMR, ¹³C-NMR, MS, IR) are not detailed in the reviewed literature.[12][13][14][15] |

Biological Activity

This compound has demonstrated notable cytotoxic activity against human cervical cancer cells.

-

Anti-Cancer Activity : this compound inhibits the growth of HeLa cells with an IC₅₀ of 5.46 μM.[1][2]

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated in the available scientific literature. Research on other gomisins isolated from Schisandra chinensis, such as Gomisin A and Gomisin N, has shown involvement in apoptosis-related pathways, including the modulation of NF-κB and EGFR survival pathways, and the PI3K-Akt signaling cascade.[16][17][18] For instance, Gomisin N has been shown to enhance TNF-α-induced apoptosis in HeLa cells by up-regulating death receptors 4 and 5 (DR4 and DR5) through a mechanism involving reactive oxygen species (ROS).[19][20] It is plausible that this compound may act through similar mechanisms, however, specific studies on this compound are required to confirm this.

Due to the lack of specific data for this compound, a signaling pathway diagram cannot be provided at this time.

Experimental Protocols

The following are generalized protocols for the isolation of dibenzocyclooctadiene lignans from Schisandra chinensis and for assessing the cytotoxicity of this compound.

Isolation of Dibenzocyclooctadiene Lignans

This protocol describes a general method for the extraction and isolation of lignans, including this compound, from the fruits of Schisandra chinensis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. This compound, CasNo.75629-20-8 BOC Sciences United States [bocscichem.lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. (–) this compound | CAS#:110454-79-0 | Chemsrc [chemsrc.com]

- 11. labsolu.ca [labsolu.ca]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 75629-20-8 | ADA62920 | Biosynth [biosynth.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 17. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Gomisin K1 in Cancer Cells

Executive Summary

Gomisin K1, a lignan isolated from Schisandra chinensis, has demonstrated preliminary anti-cancer activity. However, a comprehensive understanding of its specific mechanism of action in cancer cells remains largely unexplored in publicly available scientific literature. This guide synthesizes the currently available data on this compound and draws context from the broader family of gomisin lignans to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the limited specific data for this compound, this document also highlights the well-documented anti-cancer mechanisms of other gomisin compounds, which may serve as a predictive framework for future research on this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Lignans from this plant are known for a variety of biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects. While several gomisins have been extensively studied for their therapeutic potential, research specifically focused on this compound is still in its nascent stages.

Cytotoxic Activity of this compound

The primary evidence for the anti-cancer potential of this compound comes from in vitro cytotoxicity screening. The available quantitative data is summarized below.

Data Presentation

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| This compound | HeLa | Cell Viability | IC50 | 5.46 | [1] |

Table 1: Cytotoxicity of this compound in Human Cancer Cells

This IC50 value indicates that this compound inhibits the growth of HeLa (human cervical cancer) cells at a micromolar concentration, suggesting it possesses anti-proliferative properties that warrant further investigation.

Postulated Mechanisms of Action Based on Related Gomisins

While detailed mechanistic studies on this compound are not yet available, the well-characterized anti-cancer activities of other gomisins, such as Gomisin A, G, J, L1, and N, provide valuable insights into potential pathways that this compound may also modulate. These mechanisms primarily revolve around the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Induction of Apoptosis

A common mechanism of action for many anti-cancer agents is the induction of apoptosis. Several gomisins have been shown to trigger this process in various cancer cell lines.

-

Gomisin N has been reported to induce apoptosis in human leukemia U937 cells through a mitochondria-mediated intrinsic pathway. This involves the down-regulation of the anti-apoptotic protein Bcl-2, a decrease in the mitochondrial membrane potential, and the release of cytochrome c, leading to the activation of caspase-9 and caspase-3.

-

Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels, which is mediated by NADPH oxidase (NOX).

-

Gomisin J has been shown to induce both apoptosis and necroptosis, a programmed form of necrosis, in breast cancer cells. In glioma cells, it triggers mitochondrial apoptosis.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

A common method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

-

Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the Gomisin compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

-

Flow Cytometry: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark. The stained cells are then analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

Inhibition of cancer cell proliferation can also be achieved by arresting the cell cycle at specific checkpoints, preventing the cells from dividing.

-

Gomisin A has been shown to induce G0/G1 phase cell cycle arrest in colorectal cancer cells by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). In combination with TNF-α, it can also induce G1 arrest in HeLa cells.

-

Gomisin G induces G1 phase arrest in triple-negative breast cancer cells by decreasing the level of cyclin D1 in a proteasome-dependent manner.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Cells are treated with the compound of interest as described for the apoptosis assay.

-

Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

-

Staining and Analysis: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of Signaling Pathways

The anti-cancer effects of gomisins are often mediated by their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and metastasis.

-

PI3K/Akt Pathway: Gomisin N has been shown to inhibit the PI3K/Akt signaling pathway in liver cancer cells, which is a crucial pathway for cell survival and proliferation. Gomisin G also suppresses this pathway in colon cancer cells.

-

NF-κB Pathway: Gomisin N can enhance TNF-α-induced apoptosis by suppressing the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.

-

MAPK Pathway: Gomisin A can induce apoptosis in colorectal cancer cells through the activation of the AMPK/p38 MAPK pathway.

Experimental Protocol: Western Blotting for Signaling Protein Analysis

-

Protein Extraction: Following treatment with the Gomisin compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total-Akt, cleaved caspase-3, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might influence, based on the known actions of other gomisins.

Signaling Pathways

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflow

Caption: A typical experimental workflow to elucidate the mechanism of action.

Future Directions and Conclusion

The preliminary data on this compound's cytotoxicity is promising, but further in-depth studies are crucial to fully understand its anti-cancer potential. Future research should focus on:

-

Broad-spectrum cytotoxicity screening: Testing the IC50 of this compound across a panel of cancer cell lines from different tissues of origin.

-

Mechanistic studies: Investigating the effect of this compound on apoptosis, cell cycle progression, and key signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) in sensitive cancer cell lines.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.

References

Preliminary In Vitro Studies of Gomisin K1 Bioactivity: A Technical Guide

This document provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of Gomisin K1, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Anticancer Activity

The primary reported in vitro bioactivity of this compound is its anticancer effect. Studies have demonstrated its ability to inhibit the proliferation of human cervical cancer cells.

Quantitative Data on Cytotoxicity

The inhibitory effect of this compound on cancer cell growth has been quantified, with the half-maximal inhibitory concentration (IC50) value determined for the HeLa cell line.

| Compound | Cell Line | Bioactivity | IC50 Value (μM) | Reference |

| This compound | HeLa | Growth Inhibition | 5.46 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound against HeLa cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2] This method assesses cell metabolic activity, which is indicative of cell viability.

Materials:

-

HeLa (human cervical cancer) cell line

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: HeLa cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM medium.[3] The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. After 24 hours of incubation, the culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of this compound. Control wells contain medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[2][3]

-

MTT Addition: Following the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[3] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of DMSO is added to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of this compound concentration.

Visualization: Experimental Workflow

Potential Bioactivities Based on Related Lignans

While specific in vitro studies on this compound are limited, research on structurally similar lignans from Schisandra chinensis, such as Gomisin J and Gomisin N, provides insights into other potential bioactivities, including anti-inflammatory and neuroprotective effects.

Potential Anti-inflammatory Activity

Studies on Gomisin J and N have shown that they can suppress inflammatory responses in murine macrophages (RAW 246.7 cells) stimulated with lipopolysaccharide (LPS).[5][6] These compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[6]

Proposed Mechanism of Action: The anti-inflammatory effects of related gomisins are attributed to the blockage of the phosphorylation of key signaling proteins in the MAPK pathway (p38, ERK 1/2, and JNK).[5][6] This pathway, along with the NF-κB signaling cascade, is crucial for the expression of inflammatory mediators. It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism.

Potential Neuroprotective Activity

Other lignans, such as Gomisin J, have demonstrated protective effects against oxidative damage in neuronal cell lines.[7] Gomisin N has also been shown to have neuroprotective effects in vitro by combating oxidative stress.[8] Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases.

Proposed Mechanism of Action: The neuroprotective effects of related gomisins are linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Activation of this pathway helps protect cells from oxidative damage. This compound may share this neuroprotective mechanism.

Conclusion

Preliminary in vitro research has established this compound as a compound with anticancer properties, demonstrating a specific cytotoxic effect on HeLa cervical cancer cells. While direct evidence for other bioactivities is currently lacking, studies on structurally related lignans strongly suggest that this compound may also possess significant anti-inflammatory and neuroprotective potential. Future research should focus on validating these additional activities, elucidating the specific signaling pathways modulated by this compound, and expanding the toxicological screening to a broader range of cancer cell lines to fully characterize its therapeutic promise.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. sentosacy.com [sentosacy.com]

- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin K1: A Technical Whitepaper on its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin K1, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has emerged as a molecule of significant interest in oncological research. This document provides a comprehensive overview of the discovery, historical research, and current understanding of this compound's biological activity. Detailed experimental protocols for its isolation and key bioassays are provided, alongside a critical analysis of its mechanism of action. While the precise signaling cascade of this compound is yet to be fully elucidated, this paper proposes a putative pathway based on evidence from closely related gomisins, implicating the PI3K/Akt and MAPK signaling pathways in its cytotoxic effects against cancer cells. All quantitative data is presented in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and Historical Research

This compound was first isolated and its structure elucidated from the fruits of Schisandra chinensis (Turcz.) Baill.[1]. This discovery was part of a broader investigation into the chemical constituents of this plant, which has a long history of use in traditional medicine. The initial research laid the groundwork for future studies into the biological activities of this lignan.

Subsequent research has focused primarily on the anti-cancer properties of this compound. A key study demonstrated its cytotoxic effects against human cancer cell lines, establishing a foundation for its potential as a therapeutic agent.

Physicochemical Properties and Quantitative Data

This compound is a lignan with the molecular formula C23H30O6. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C23H30O6 | |

| Molecular Weight | 402.48 g/mol | |

| CAS Number | 75629-20-8 | |

| Appearance | Powder | |

| Purity | ≥98% |

Table 1: Physicochemical Properties of this compound

The primary quantitative data available for this compound's biological activity is its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | 5.46 | [1] |

| AGS (Gastric Cancer) | Not specified | [1] |

| HT-29 (Colon Cancer) | Not specified | [1] |

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Experimental Protocols

Isolation of this compound from Schisandra chinensis

The following is a generalized protocol for the isolation of dibenzocyclooctadiene lignans, including this compound, from the fruits of Schisandra chinensis, based on established methodologies.[1][2]

Experimental Workflow for Lignan Isolation

Caption: Workflow for the isolation of this compound.

-

Extraction: The dried fruits of Schisandra chinensis are macerated with 70% aqueous ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity.

-

Chromatography: The EtOAc fraction, which is rich in lignans, is subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column.

-

Octadecyl Silica (ODS) Gel Chromatography: Further separation is achieved using ODS column chromatography.

-

Sephadex LH-20 Chromatography: Final purification is performed using a Sephadex LH-20 column to yield pure this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxicity of this compound against cancer cell lines.[3][4][5][6]

MTT Assay Workflow

Caption: MTT assay workflow for cytotoxicity assessment.

-

Cell Seeding: Cancer cells (e.g., HeLa, AGS, HT-29) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours.

-

MTT Addition: Following incubation, the culture medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Solubilization: The MTT solution is removed, and a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise signaling pathway of this compound has not been explicitly detailed in published research, the mechanisms of action of structurally similar gomisins provide strong indications of its likely mode of action. Gomisins A, G, and N have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[7][8][9][10]

Based on this evidence, a putative signaling pathway for this compound-induced apoptosis is proposed below. It is important to note that this is a hypothetical model and requires direct experimental validation.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: A putative signaling pathway for this compound.

This proposed pathway suggests that this compound may inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival. Inhibition of Akt would lead to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and apoptosis. Additionally, this compound may activate the MAPK pathway, which can also lead to apoptosis under certain cellular contexts. The inhibition of NF-κB, a downstream target of Akt, is another potential mechanism, as NF-κB is a key transcription factor for pro-survival genes.[11][12][13][14][15]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several human cancer cell lines. While its discovery and initial characterization have been established, further research is required to fully understand its therapeutic potential.

Key areas for future research include:

-

Elucidation of the specific molecular targets and signaling pathways of this compound. This will require detailed biochemical and molecular biology studies, including Western blot analysis of key signaling proteins.[16][17][18][19][20]

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

-

Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activity and to guide the synthesis of more potent analogs.

-

Investigation of potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of the molecular mechanisms underlying the anti-cancer effects of this compound will be crucial for its development as a novel therapeutic agent for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin G Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TBK1 and IKKε Act Redundantly to Mediate STING-Induced NF-κB Responses in Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans, a class of polyphenolic compounds derived from the shikimate pathway, are widely distributed in the plant kingdom. A particularly rich source of bioactive lignans is the fruit of Schisandra chinensis, a medicinal plant with a long history of use in traditional Asian medicine.[1][2] These fruits contain a diverse array of dibenzocyclooctadiene lignans, including Gomisin K1 and its related compounds such as Gomisin A, Gomisin J, and Gomisin N.[1][3][4] These molecules have garnered significant scientific interest due to their broad spectrum of pharmacological activities, which encompass anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][5][6] This technical guide provides an in-depth overview of the biological activities of this compound and other notable Schisandra lignans, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Activities

Several lignans from Schisandra chinensis have demonstrated potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell survival, proliferation, and death.

Quantitative Data on Anticancer Activity

The cytotoxic potential of these lignans has been quantified in numerous studies, with IC50 values and effective concentrations summarized below.

| Lignan | Cancer Cell Line(s) | Activity Type | Quantitative Data | Citation(s) |

| This compound | HeLa (Cervical Cancer) | Cytotoxicity | IC50: 5.46 μM | [7][8] |

| Gomisin J | MCF7, MDA-MB-231 (Breast Cancer) | Cytotoxicity | Suppressed proliferation at <10 µg/ml | [9] |

| Various (13 cancer cell lines) | Cytotoxicity | Strong cytotoxic effect | [10] | |

| Gomisin L1 | A2780, SKOV3 (Ovarian Cancer) | Cytotoxicity | Potent cytotoxic activity | [3][11] |

| Gomisin N | HepG2, HCCLM3 (Liver Cancer) | Viability Reduction | Reduces cell viability and triggers apoptosis | [12] |

| HeLa (Cervical Cancer) | Apoptosis Sensitization | Enhances TRAIL-induced apoptosis | [13] | |

| Gomisin A | HeLa (Cervical Cancer) | Proliferation Inhibition | Dose-dependent inhibition | [14] |

Key Signaling Pathways in Anticancer Activity

Gomisin L1-Induced Apoptosis in Ovarian Cancer: Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) through the regulation of NADPH oxidase (NOX).[3][11] This oxidative stress triggers the apoptotic cascade.

Gomisin N-Mediated Apoptosis Sensitization: In HeLa cells, Gomisin N enhances tumor necrosis factor-α (TNF-α)-induced apoptosis by inhibiting two key survival pathways: NF-κB and EGFR signaling.[15] This dual inhibition lowers the threshold for apoptosis induction by TNF-α.

Gomisin N in Liver Cancer: Mechanistic studies in HepG2 and HCCLM3 liver cancer cells revealed that Gomisin N inhibits the PI3K-Akt survival pathway and modulates the mTOR-ULK1 axis, which is involved in autophagy.[12]

Anti-inflammatory Activities

Lignans from Schisandra exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling cascades.

Quantitative Data on Anti-inflammatory Activity

| Lignan | Model System | Activity Measured | Key Finding | Citation(s) |

| Gomisin J, N & Schisandrin C | LPS-stimulated Raw 264.7 cells | NO Production | Dose-dependent reduction of nitric oxide | [16][17] |

| Gomisin N | IL-1β-stimulated rat hepatocytes | NO Production | Significant reduction in NO production | [18] |

| Gomisin N | TNF-α-stimulated HPDLCs | Cytokine Production | Dose-dependent inhibition of IL-6, IL-8, CCL2, CCL20 | [19] |

| Gomisin A | CCl4-induced rat liver injury | Inflammatory Mediators | Decreased mRNA of TNF-α, IL-1β, iNOS | [20] |

| Gomisin J | Cerebral Ischemia/Reperfusion (Rat) | Anti-inflammatory | Attenuates inflammatory response in the hippocampus | [21] |

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of Gomisin J, Gomisin N, and Schisandrin C are mediated by the suppression of mitogen-activated protein kinase (MAPK) signaling. In LPS-stimulated macrophages, these lignans block the phosphorylation of p38, ERK1/2, and JNK, which are upstream kinases responsible for activating transcription factors that drive inflammatory gene expression.[16][17]

Hepatoprotective and Metabolic Activities

Schisandra lignans are well-documented for their protective effects on the liver, combatting injury from toxins, alcohol, and metabolic stress.

Quantitative Data on Hepatoprotective & Metabolic Activity

| Lignan | Model System | Activity Measured | Key Finding | Citation(s) |

| Gomisin N | High-Fat Diet (HFD) Obese Mice | Hepatic Steatosis | Decreased liver weight and hepatic TG accumulation | [22] |

| Gomisin N | Ethanol-treated HepG2 cells | Lipogenesis | Prevents ethanol-induced TG accumulation | [23] |

| Gomisin A | CCl4-induced rat liver injury | Liver Enzymes | Markedly prevented the increase in ALT and AST | [20] |

| Gomisin N | 3T3-L1 Adipocytes | Adipogenesis | Inhibited adipogenesis and lipogenesis | [24] |

| Gomisin N | HFD Obese Mice | Insulin Resistance | Reduced fasting blood glucose and insulin levels | [25] |

Key Signaling Pathways in Hepatoprotection

Gomisin N ameliorates hepatic steatosis (fatty liver) by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing lipogenesis, while promoting fatty acid oxidation.[22]

Neuroprotective Activities

Lignans from Schisandra show potential in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and enhancing cognitive performance.[26]

Quantitative Data on Neuroprotective Activity

| Lignan | Model System | Activity Measured | Quantitative Data | Citation(s) |

| Gomisin J | t-BHP-induced HT22 cells | Cytoprotection | EC50: 43.3 ± 2.3 μM | [27] |

| Gomisin N | Alzheimer's Disease (AD) Mouse Model | Cognitive Function | Improved learning and memory dysfunction | [28] |

| Gomisin J | Cerebral Ischemia/Reperfusion (Rat) | Neuroprotection | Relieved neuronal injury and repressed apoptosis | [21] |

Key Signaling Pathway in Neuroprotection

A proposed mechanism for the neuroprotective effect of Gomisin N in Alzheimer's disease involves the activation of the Nrf2 signaling pathway. Gomisin N appears to target and inhibit GSK3β, leading to the nuclear translocation of Nrf2 and the subsequent expression of downstream antioxidant genes like NQO1, which combat oxidative stress.[28]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of Schisandra lignans.

Cell Viability and Cytotoxicity Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2, Raw 246.7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the lignan (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against log-concentration.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of signaling proteins (e.g., p-Akt, p-ERK).[12][16]

-

Sample Preparation: Treat cells with the lignan of interest as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatant.[17]

-

Cell Culture and Treatment: Seed macrophages (e.g., Raw 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of the lignan (e.g., Gomisin N) for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Data Acquisition: Incubate for 10-15 minutes at room temperature to allow for the development of a pink/magenta azo dye. Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

This compound and its related dibenzocyclooctadiene lignans from Schisandra chinensis are a class of natural products with potent and diverse biological activities. The quantitative data and mechanistic insights presented in this guide highlight their significant potential as lead compounds in drug development, particularly in the fields of oncology, immunology, and neuropharmacology. The recurring modulation of fundamental signaling pathways such as MAPK, PI3K-Akt, and NF-κB underscores their pleiotropic effects. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles for use in treating a range of human diseases.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 3. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sentosacy.com [sentosacy.com]

- 17. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protective effects of gomisin N against hepatic steatosis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protective Effects of Gomisin N against Hepatic Cannabinoid Type 1 Receptor-Induced Insulin Resistance and Gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin K1: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin K1, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a compound of interest in oncological research. This document provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing upon available quantitative data, and inferring mechanisms of action from studies on structurally related gomisins. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Lignans derived from the fruit of Schisandra chinensis have a long history of use in traditional medicine. Modern phytochemical research has identified a variety of these compounds, known as gomisins, which possess a range of biological activities. This compound is one such lignan that has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as a therapeutic agent. This guide aims to consolidate the existing knowledge on this compound and related compounds to inform future research into its specific molecular targets and mechanisms of action.

Quantitative Data on Cytotoxicity

The primary quantitative data available for this compound pertains to its cytotoxic activity against various human cancer cell lines. This information is crucial for assessing its potency and selectivity.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 5.46 | [1] |

| AGS | Gastric Cancer | > 30 | [1] |

| HT-29 | Colorectal Cancer | > 30 | [1] |

IC50: The concentration of a drug that gives half-maximal response.

Potential Therapeutic Targets and Signaling Pathways

While direct protein targets of this compound have not yet been definitively identified, studies on structurally similar gomisins, such as Gomisin A, G, J, and N, provide strong indications of the likely signaling pathways it may modulate. These pathways are critical in cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Studies on Gomisin N have shown that it can inhibit this pathway by reducing the phosphorylation of PI3K and Akt in liver cancer cells[2][3]. This leads to downstream effects on cell survival and autophagy. Given the structural similarity, it is plausible that this compound may exert its anti-cancer effects through a similar mechanism.

Caption: Inferred inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Gomisin N has been shown to suppress ERK phosphorylation in the context of inflammation[4]. Conversely, Gomisin A has been observed to increase phosphorylation of ERK and JNK in melanoma cells, leading to apoptosis[5]. The effect of this compound on this pathway warrants investigation, as its modulation could be a key aspect of its anti-cancer activity.

Caption: Potential modulation of the MAPK/ERK pathway by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is linked to cancer and inflammatory diseases. Gomisin A and N have been shown to inhibit the NF-κB pathway, thereby suppressing inflammatory responses and enhancing apoptosis[6][7]. This suggests that NF-κB signaling is a probable target for this compound.

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies and is suitable for determining the IC50 values of this compound against various cancer cell lines[8][9][10].

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol provides a general framework for assessing the effect of this compound on the protein expression and phosphorylation status of key signaling molecules[11][12][13].

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-NF-κB, NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. mdpi.com [mdpi.com]

- 5. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. origene.com [origene.com]

- 13. youtube.com [youtube.com]

A Technical Guide to the Anti-inflammatory Mechanisms of Gomisin Lignans from Schisandra chinensis

Disclaimer: This technical guide addresses the anti-inflammatory mechanisms of dibenzocyclooctadiene lignans, primarily focusing on Gomisin N, Gomisin A, and Gomisin J , isolated from Schisandra chinensis. While the initial request specified Gomisin K1, a comprehensive review of the provided search results indicates a lack of specific scientific data on the anti-inflammatory mechanism of action for this particular compound. The information presented herein is based on studies of its structurally related and well-researched analogues.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to numerous chronic diseases. Lignans isolated from the fruit of Schisandra chinensis have demonstrated significant anti-inflammatory properties. This document elucidates the core molecular mechanisms by which specific gomisins, notably Gomisin N, A, and J, suppress inflammatory responses. The primary mechanisms involve the potent inhibition of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. By modulating these pathways, these compounds effectively reduce the expression and production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide provides a detailed overview of the signaling pathways, quantitative data on their inhibitory effects, and the experimental protocols used to ascertain these findings.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of Gomisin N, A, and J are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways at multiple levels.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes such as iNOS, COX-2, TNF-α, and IL-6.

Gomisin N has been shown to inhibit TNF-α-induced NF-κB activation by specifically suppressing the activation of IKKα.[1][2][3] Similarly, Gomisin A attenuates LPS-induced inflammation by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[4][5] This blockade of NF-κB activation is a critical mechanism for reducing the production of inflammatory mediators.[5][6]

Figure 1: Mechanism of NF-κB pathway inhibition by Gomisin N and Gomisin A.

Inhibition of the MAPK Signaling Pathway

The MAPK family of kinases—including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK)—plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7][8] Upon activation by stimuli like LPS, these kinases are phosphorylated and, in turn, activate transcription factors that regulate the expression of inflammatory genes.

Several gomisins effectively suppress the phosphorylation of these key kinases. Studies on RAW 264.7 macrophages demonstrated that Gomisin J, Gomisin N, and schisandrin C inhibit the LPS-induced phosphorylation of p38 MAPK, ERK1/2, and JNK.[9][10] Gomisin N was also shown to suppress ERK and JNK phosphorylation in TNF-α-stimulated human periodontal ligament cells.[11] Gomisin A exerts its anti-inflammatory effects in microglia by blocking these same MAPK signaling pathways.[4]

Figure 2: Mechanism of MAPK pathway inhibition by Gomisin N, A, and J.

Quantitative Data Summary

The following tables summarize the quantitative effects of various gomisins on the production of key inflammatory mediators in in vitro models.

Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Enzymes

| Compound | Cell Line | Stimulus (Concentration) | Measured Parameter | Concentration (µM) | % Inhibition / IC50 | Citation(s) |

| Gomisin A | N9 Microglia | LPS (1 µg/mL) | NO Production | 5, 10, 20 | Concentration-dependent | [4] |

| iNOS Expression | 5, 10, 20 | Concentration-dependent | [4] | |||

| COX-2 Expression | 5, 10, 20 | Concentration-dependent | [4] | |||

| Gomisin J | RAW 264.7 | LPS (1 µg/mL) | NO Production | 2.5, 5, 10, 20 | Dose-dependent reduction | [9][10] |

| Gomisin N | RAW 264.7 | LPS (1 µg/mL) | NO Production | 2.5, 5, 10, 20 | Dose-dependent reduction | [9][10] |

| BV-2 Microglia | LPS (100 ng/mL) | iNOS mRNA | 1, 10 | Significant inhibition | [12][13] | |

| COX-2 mRNA | 1, 10 | Significant inhibition | [12][13] | |||

| Gomisin C | Rat Neutrophils | FMLP | O2- Formation | - | IC50: 21.5 µg/mL | [14] |

| PMA (low conc.) | O2- Formation | - | IC50: 26.9 µg/mL | [14] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cell Line | Stimulus (Concentration) | Cytokine | Concentration (µM) | Result | Citation(s) |

| Gomisin A | N9 Microglia | LPS (1 µg/mL) | TNF-α, IL-1β, IL-6 | 5, 10, 20 | Dose-dependent inhibition | [4] |

| Gomisin J | RAW 264.7 | LPS (1 µg/mL) | IL-1β, IL-6, TNF-α | 20 | Significant inhibition | [9][10] |

| Gomisin N | RAW 264.7 | LPS (1 µg/mL) | IL-1β, IL-6, TNF-α | 20 | Significant inhibition | [9][10] |

| BV-2 Microglia | LPS (100 ng/mL) | IL-1β, IL-6, TNF-α mRNA | 1, 10 | Significant inhibition | [12][13] | |

| HPDLC | TNF-α (10 ng/mL) | IL-6, IL-8 | 1, 5, 10 | Dose-dependent inhibition | [11] | |

| Gomisin G/J | RAW 264.7 | P. gingivalis LPS | TNF-α, IL-1β, IL-6 | Not specified | Significant inhibition | [15] |

| Gomisin M2 | Keratinocytes | TNF-α/IFN-γ | IL-1β, IL-6, CCL17 mRNA | Not specified | Significant inhibition | [16][17] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature, providing a framework for reproducible research.

In Vitro Anti-inflammatory Assays in Macrophages

This protocol describes a common workflow for assessing the anti-inflammatory effects of gomisins on LPS-stimulated murine macrophages.

-

Cell Culture: Murine macrophage RAW 264.7 or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[9][12]

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After reaching confluency, they are pre-treated with various concentrations of the test compound (e.g., Gomisin N at 2.5, 5, 10, 20 µM) for 1-2 hours.[9][10]

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL.[9][10][12]

-

Incubation: Cells are incubated for a specified period, typically 18-24 hours for mediator production or shorter periods (e.g., 15-60 minutes) for signaling pathway analysis (protein phosphorylation).[9][10]

-

Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9][10]

-

Cytokine Measurement (ELISA): The levels of secreted cytokines (TNF-α, IL-6, IL-1β) in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]

-

Western Blot Analysis: Cell lysates are prepared to analyze protein expression and phosphorylation. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS, COX-2, IκBα, phospho-p38, phospho-ERK, and phospho-JNK.[9][10]

-